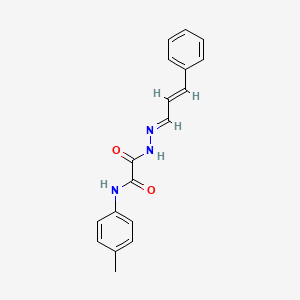![molecular formula C22H17F3N6 B12011680 1-[4-(2-Pyridinyl)-1-piperazinyl]-3-(trifluoromethyl)pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011680.png)
1-[4-(2-Pyridinyl)-1-piperazinyl]-3-(trifluoromethyl)pyrido[1,2-A]benzimidazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Pyridinyl)-1-piperazinyl]-3-(trifluoromethyl)pyrido[1,2-A]benzimidazole-4-carbonitrile ist eine komplexe organische Verbindung mit der Summenformel C22H17F3N6. Es gehört zur Familie der Pyrido[1,2-A]benzimidazole, die für ihre vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen bekannt ist .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-[4-(2-Pyridinyl)-1-piperazinyl]-3-(trifluoromethyl)pyrido[1,2-A]benzimidazole-4-carbonitrile beinhaltet typischerweise die Kondensation von Ethyl-4,4,4-trifluorbut-2-inoat mit 2-Aminobenzimidazol . Diese Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Regioselektivität und eine hohe Ausbeute zu gewährleisten.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der öffentlichen Domäne nicht gut dokumentiert. Es ist wahrscheinlich, dass die großtechnische Synthese ähnliche Reaktionsbedingungen mit Optimierungen für Kosteneffizienz und Skalierbarkeit beinhalten würde.
Analyse Chemischer Reaktionen
Reaktionstypen
1-[4-(2-Pyridinyl)-1-piperazinyl]-3-(trifluoromethyl)pyrido[1,2-A]benzimidazole-4-carbonitrile kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen.
Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise könnte Oxidation zu einem Keton oder Alkohol führen, während Substitution einen anderen heterocyclischen Ring einführen könnte.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Pyridinyl)-1-piperazinyl]-3-(trifluoromethyl)pyrido[1,2-A]benzimidazole-4-carbonitrile hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von Infektionskrankheiten und Krebs.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Es wird vermutet, dass es seine Wirkung durch Bindung an bestimmte Enzyme oder Rezeptoren ausübt, wodurch deren Aktivität moduliert wird. Die genauen beteiligten molekularen Zielstrukturen und Signalwege sind noch Gegenstand der Forschung .
Wirkmechanismus
The mechanism of action of 1-[4-(2-Pyridinyl)-1-piperazinyl]-3-(trifluoromethyl)pyrido[1,2-A]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-[4-(4-Methyl-2-pyridinyl)-1-piperazinyl]-3-propylpyrido[1,2-A]benzimidazole-4-carbonitrile
- 2-Ethyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile
- 3-Methyl-1-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile
Einzigartigkeit
1-[4-(2-Pyridinyl)-1-piperazinyl]-3-(trifluoromethyl)pyrido[1,2-A]benzimidazole-4-carbonitrile ist aufgrund seiner Trifluormethylgruppe einzigartig, die besondere chemische und biologische Eigenschaften verleiht. Diese Gruppe erhöht die Stabilität und Lipophilie der Verbindung, wodurch sie zu einem wertvollen Kandidaten für die Arzneimittelentwicklung wird .
Eigenschaften
Molekularformel |
C22H17F3N6 |
|---|---|
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
1-(4-pyridin-2-ylpiperazin-1-yl)-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C22H17F3N6/c23-22(24,25)16-13-20(30-11-9-29(10-12-30)19-7-3-4-8-27-19)31-18-6-2-1-5-17(18)28-21(31)15(16)14-26/h1-8,13H,9-12H2 |
InChI-Schlüssel |
UPXGCDAVBBLAKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=CC(=C(C4=NC5=CC=CC=C5N34)C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12011617.png)
![3-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]propanoic acid](/img/structure/B12011622.png)


![4-chloro-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12011636.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12011639.png)

![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12011653.png)



